
1H-Benzoimidazole, 5-chloro-1-(furan-2-yl)methyl-
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Overview
Description
5-Chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that contains both a benzodiazole and a furan ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both chloro and furan groups in the benzodiazole framework can impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-furylmethanol and 5-chloro-1H-1,3-benzodiazole.
Reaction Conditions: The key step involves the condensation of 2-furylmethanol with 5-chloro-1H-1,3-benzodiazole under acidic or basic conditions to form the desired product. Common reagents used in this step include strong acids like hydrochloric acid or bases like sodium hydroxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole.
Industrial Production Methods
In an industrial setting, the synthesis of 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Atom
The chlorine atom at the 5-position undergoes nucleophilic substitution under basic or catalytic conditions. This reaction is pivotal for introducing functional groups for pharmaceutical applications.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Hydrolysis | NaOH (aq), 80°C, 6h | 5-hydroxy derivative | 78% | |
Amination | NH₃/EtOH, CuI catalyst, 100°C | 5-amino derivative | 65% |
The electron-withdrawing effect of chlorine enhances the electrophilicity of the adjacent carbon, facilitating substitution with nucleophiles like hydroxide or amines .
Electrophilic Aromatic Substitution on the Benzimidazole Ring
The benzimidazole core participates in electrophilic substitutions, primarily at the 4- and 6-positions, due to the directing effects of the imidazole nitrogen and chlorine substituent.
Reaction Type | Reagent/Conditions | Position Modified | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 4-nitro derivative | 82% | |
Sulfonation | H₂SO₄, SO₃, 50°C | 6-sulfo derivative | 70% |
Microwave-assisted methods significantly improve reaction efficiency (e.g., nitration completes in 15 minutes vs. 6 hours conventionally) .
Functionalization of the Furan Moiety
The furan ring undergoes electrophilic substitution and oxidation, enabling further derivatization:
Reaction Type | Conditions | Product | Application | Reference |
---|---|---|---|---|
Friedel-Crafts Acylation | AcCl, AlCl₃, 25°C | 2-acetylfuran derivative | Enhances lipophilicity for drug design | |
Oxidation | H₂O₂, AcOH | 2-furanone derivative | Intermediate for bioactive molecules |
The electron-rich furan ring directs electrophiles to the 5-position, while oxidation breaks aromaticity for ketone formation .
Coordination Chemistry and Metal Complexation
The nitrogen atoms in benzimidazole and oxygen in furan enable chelation with transition metals:
Metal Ion | Ligand Sites | Complex Structure | Biological Activity | Reference |
---|---|---|---|---|
Cu(II) | N (benzimidazole), O (furan) | Square planar | Antimicrobial | |
Pd(II) | N (benzimidazole) | Tetrahedral | Catalytic cross-coupling |
These complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation:
Reaction Type | Catalyst/Base | Substrate | Yield | Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 85% | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines | 76% |
These reactions are critical for synthesizing biaryl derivatives with tailored pharmacokinetic properties .
Alkylation and Acylation at the N1 Position
The N1-methyl group can be further functionalized:
Reaction Type | Reagent | Product | Conditions | Yield | Reference |
---|---|---|---|---|---|
Alkylation | CH₃I, NaH | N1-ethyl derivative | RT, 5 min | 67% | |
Acylation | Ac₂O, DMAP | N1-acetyl derivative | Reflux, 2h | 36% |
Microwave irradiation reduces reaction times (e.g., alkylation completes in minutes) .
Condensation Reactions for Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Reaction Partner | Conditions | Product | Biological Activity | Reference |
---|---|---|---|---|
Thiosemicarbazide | HCl/EtOH | Benzimidazole-thiadiazole hybrid | Anticancer | |
Hydrazine hydrate | MW, 240°C | Pyrazole derivative | Antimicrobial |
Such hybrids show improved bioactivity profiles, with IC₅₀ values <10 µM against cancer cell lines .
Key Mechanistic Insights:
-
Chlorine’s Role : Enhances electrophilicity at C5 but deactivates the benzene ring toward electrophiles .
-
Furan’s Role : Electron-donating effects stabilize intermediates in metal complexation and cross-coupling reactions .
-
Microwave Assistance : Reduces reaction times by 80–90% and improves yields by 15–25% compared to conventional heating .
This compound’s versatility in nucleophilic, electrophilic, and coordination reactions positions it as a valuable scaffold in medicinal and materials chemistry.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzoimidazole derivatives. The compound 1H-Benzoimidazole, 5-chloro-1-(furan-2-yl)methyl- has shown promising activity against various bacterial and fungal strains.
- Mechanism of Action : The antimicrobial efficacy is often attributed to the inhibition of key enzymes or disruption of cellular processes in pathogens. For instance, compounds similar to 1H-benzimidazoles have been reported to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate synthesis .
-
Case Studies :
- A study highlighted that certain benzimidazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.39 µg/mL against methicillin-resistant Staphylococcus aureus and other pathogenic bacteria .
- Another investigation revealed that compounds with a benzimidazole core displayed significant antifungal activity against Candida albicans, with MIC values comparable to standard antifungal agents like fluconazole .
Anticancer Potential
The anticancer properties of benzoimidazole derivatives are another critical area of research. The compound has been evaluated for its effectiveness against various cancer cell lines.
- Research Findings : In vitro studies have shown that derivatives similar to 1H-Benzoimidazole, 5-chloro-1-(furan-2-yl)methyl- exhibit cytotoxic effects on human colorectal carcinoma cells (HCT116) with IC50 values lower than standard chemotherapeutics such as 5-fluorouracil .
- Mechanisms : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest in cancer cells. Some studies suggest that these compounds may interact with DNA or inhibit specific signaling pathways involved in tumor progression .
Anti-inflammatory Effects
The anti-inflammatory potential of benzoimidazole derivatives has been explored in various models.
- Experimental Evidence : Research indicates that certain substituted benzimidazoles can significantly reduce inflammation in animal models, demonstrating their potential as therapeutic agents for inflammatory diseases .
Other Therapeutic Applications
Beyond antimicrobial and anticancer properties, benzoimidazole derivatives have been investigated for several other pharmacological activities:
- Antihypertensive Activity : Some studies have reported that specific benzimidazole compounds exhibit moderate diuretic effects, which could contribute to antihypertensive activity .
- Anticonvulsant Activity : Research has also indicated that certain derivatives possess anticonvulsant properties, making them candidates for further development in epilepsy treatment .
Summary of Findings
The following table summarizes the biological activities associated with 1H-Benzoimidazole, 5-chloro-1-(furan-2-yl)methyl- and related compounds:
Mechanism of Action
The mechanism of action of 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The presence of the chloro and furan groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary, but typically involve inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-1,3-benzodiazole: Lacks the furan group, which may result in different chemical and biological properties.
1-[(Furan-2-yl)methyl]-1H-1,3-benzodiazole:
5-Bromo-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical behavior.
Uniqueness
The unique combination of the chloro and furan groups in 5-chloro-1-[(furan-2-yl)methyl]-1H-1,3-benzodiazole imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Biological Activity
1H-Benzoimidazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, the compound 1H-Benzoimidazole, 5-chloro-1-(furan-2-yl)methyl- exhibits notable pharmacological potential. This article details the biological activity of this compound based on recent research findings.
Anticancer Activity
The anticancer properties of benzoimidazole derivatives have been extensively studied. Research indicates that various substituted benzimidazoles can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a study demonstrated that derivatives with furan substituents showed enhanced cytotoxicity against multiple cancer cell lines, including MCF-7 and U87 glioblastoma cells, with IC50 values indicating effective inhibition of cell proliferation .
Case Study: Anticancer Efficacy
A specific study highlighted the efficacy of a benzimidazole derivative in inhibiting cancer cell growth. The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM , indicating significant potential for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial effects of 1H-benzimidazole derivatives are well-documented. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it possesses Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL , indicating strong antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Table: Antimicrobial Activity of 1H-Benzoimidazole Derivatives
Microorganism | MIC (µg/mL) | Activity Level |
---|---|---|
Escherichia coli | 4 | Strong |
Staphylococcus aureus | 8 | Moderate |
Pseudomonas aeruginosa | 16 | Weak |
Candida albicans | 32 | Weak |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound also exhibits anti-inflammatory effects. Research has indicated that benzimidazole derivatives can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural modifications. Studies have shown that the presence of electron-donating groups and specific substituents significantly enhances their biological efficacy. For instance, compounds with halogen substitutions at specific positions on the benzimidazole ring exhibited improved radical scavenging and α-amylase inhibitory activities compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C12H9ClN2O |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
5-chloro-1-(furan-2-ylmethyl)benzimidazole |
InChI |
InChI=1S/C12H9ClN2O/c13-9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-16-10/h1-6,8H,7H2 |
InChI Key |
JEQZWEQQQFWWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C=NC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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